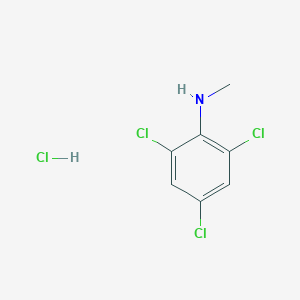

2,4,6-Trichloro-N-methylaniline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

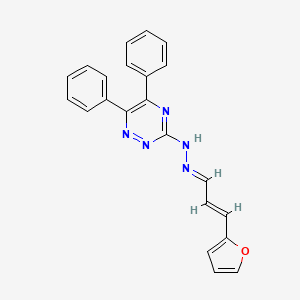

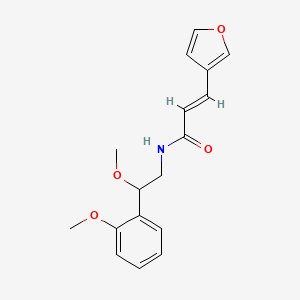

2,4,6-Trichloro-N-methylaniline hydrochloride is a chemical compound with the CAS Number: 2418711-72-3 . It has a molecular weight of 246.95 and is typically stored at room temperature . It is a powder in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,4,6-trichloro-N-methylaniline hydrochloride . The InChI code for this compound is 1S/C7H6Cl3N.ClH/c1-11-7-5(9)2-4(8)3-6(7)10;/h2-3,11H,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder in its physical form . It has a molecular weight of 246.95 . Unfortunately, the web search results did not provide more detailed physical and chemical properties such as melting point, boiling point, and density.Applications De Recherche Scientifique

Homologization of Aldehydes and Ketones : The compound N-Methyl-C-(trichlorotitanio)formimidoyl Chloride, formed by adding titanium tetrachloride to methyl isocyanide in methylene chloride, is used for homologations of aldehydes and ketones to α-Hydroxycarboxamides. This is a modification of the Passerini reaction and shows high yields even with readily enolized ketones like acetone and acetophenone (Schiess & Seebach, 1983).

Polymer Analysis : The structure of poly(dopamine), a synthetic eumelanin used as an antifouling agent, was studied using commercially available 3-hydroxytyramine hydrochloride (dopamine HCl) polymerized under aerobic, aqueous conditions. This study contributed to understanding the molecular structure and interactions within the polymer (Dreyer et al., 2012).

Chemical Reactions of Hydrochlorides : Research on the reactions between hydrochlorides of 2, 3-tri(tetra)methylene-3, 4dihydropyrimidine-4-ones and N-bromosuccinimide (and/or bromine) helps in understanding the pathways and mechanisms of these reactions. This study is significant in organic chemistry and the development of new compounds (Mukarramov, 2014).

Carcinogenic Potential Study : A study was conducted on the carcinogenic potential of 4,4′-methylene-bis(2-chloroaniline) and 4,4′-methylene-bis(2-methylaniline) in rats. This research provides important insights into the toxicological effects of these compounds (Stula et al., 1975).

Study of Macromolecular Binding and Metabolism : Investigations into the macromolecular binding and metabolism of carcinogens like 4-chloro-2-methylaniline offer valuable information on the biochemical mechanisms of carcinogenesis and drug metabolism (Hill, Shih, & Struck, 1979).

Conducting Polymers : The conversion of the base form of polyaniline to a metallic form by treatment with hydrochloric acid demonstrates a new type of doping in conducting polymers, providing insights into materials science and electronics (MacDiarmid et al., 1987).

Metabolic Pathway in Microbial Degradation : The study of the metabolic pathway involved in the degradation of 2-Methyl-6-Ethylaniline by Sphingobium sp. Strain MEA3-1 helps in understanding environmental biodegradation and the role of microbial processes in breaking down chemical compounds (Dong et al., 2015).

Corrosion Inhibition : Research into the efficiency of triazole derivatives in corrosion inhibition of mild steel in acidic media provides valuable information for industrial applications, particularly in protecting materials from corrosion (Bentiss et al., 2007).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation. The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

2,4,6-trichloro-N-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N.ClH/c1-11-7-5(9)2-4(8)3-6(7)10;/h2-3,11H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJOPDXBRZVJPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1Cl)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-enamide](/img/structure/B2727316.png)

![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)

![2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2727327.png)

![1-[[7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2727330.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide](/img/no-structure.png)